5-(4-Isopropylphenoxy)furan-2-carbaldehyde
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Overview
Description
5-(4-Isopropylphenoxy)furan-2-carbaldehyde is an organic compound with the molecular formula C14H14O3. It is a derivative of furan, a heterocyclic organic compound, and contains an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isopropylphenoxy)furan-2-carbaldehyde can be achieved through a multi-step process. One common method involves the reaction of 4-isopropylphenol with furan-2-carbaldehyde under specific conditions. The reaction typically requires a base catalyst and is carried out in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(4-Isopropylphenoxy)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: 5-(4-Isopropylphenoxy)furan-2-carboxylic acid.
Reduction: 5-(4-Isopropylphenoxy)furan-2-methanol.
Substitution: 5-(4-Isopropylphenoxy)-3-bromofuran-2-carbaldehyde.
Scientific Research Applications
5-(4-Isopropylphenoxy)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(4-Isopropylphenoxy)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methylphenoxy)furan-2-carbaldehyde
- 5-(4-Ethylphenoxy)furan-2-carbaldehyde
- 5-(4-Tert-butylphenoxy)furan-2-carbaldehyde
Uniqueness
5-(4-Isopropylphenoxy)furan-2-carbaldehyde is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C14H14O3 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
5-(4-propan-2-ylphenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C14H14O3/c1-10(2)11-3-5-12(6-4-11)16-14-8-7-13(9-15)17-14/h3-10H,1-2H3 |
InChI Key |
OGWPQDINOXDPFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=CC=C(O2)C=O |
Origin of Product |
United States |
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